molecular formula C4H8O2S B150427 Sulfolane CAS No. 126-33-0

Sulfolane

Cat. No.: B150427
CAS No.: 126-33-0
M. Wt: 120.17 g/mol
InChI Key: HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Description

. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions. Sulfolane was originally developed by the Shell Oil Company in the 1960s as a solvent to purify butadiene .

Mechanism of Action

Target of Action

Sulfolane, also known as tetramethylene sulfone or 1λ6-thiolane-1,1-dione, is an organosulfur compound . It is primarily used in the chemical industry as a solvent for extractive distillation and chemical reactions It is known to interact with various organic materials due to its high polarity and stability .

Mode of Action

The mode of action of this compound is largely related to its physicochemical properties. As a polar aprotic solvent, it is miscible with both water and hydrocarbons . This allows it to dissolve a wide range of substances, making it a versatile solvent for many industrial applications . .

Biochemical Pathways

It is known that this compound can undergo biodegradation under aerobic conditions .

Pharmacokinetics

Its high water solubility suggests that if it were to enter the body, it could potentially be distributed widely . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

As a solvent, its primary function is to dissolve other substancesSome studies suggest that this compound may have adverse health impacts on aquatic vertebrate species, indicating potential toxicological effects .

Action Environment

Environmental factors can influence the action of this compound. Its high water solubility means that it can persist in the environment, particularly in water sources . This can lead to contamination of groundwater and pose potential threats to broader environmental systems, affecting aquatic ecosystems and wildlife . The extent of contamination can be effectively assessed using reliable analytical methods .

Biochemical Analysis

Biochemical Properties

Sulfolane plays a significant role in various biochemical reactions due to its high polarity and stability. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a molecular crowding agent, affecting the hydrogen bonding network in aqueous solutions . This interaction can influence the activity of enzymes that rely on hydrogen bonding for their catalytic function. Additionally, this compound’s ability to dissolve both polar and non-polar substances makes it a versatile solvent in biochemical assays .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the diffusion of electrolytes in aqueous systems, which in turn can impact cellular signaling and metabolic processes . Furthermore, this compound’s interaction with cellular membranes can lead to changes in membrane fluidity and permeability, affecting the overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and van der Waals interactions with biomolecules, such as proteins and nucleic acids . These interactions can lead to changes in the conformation and activity of these biomolecules. This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under various conditions, but it can degrade under specific oxidative conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, such as alterations in metabolic activity and gene expression . These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have minimal effects on animal health, while high doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with central nervous system effects, such as hyperactivity and convulsions, as well as impacts on the liver, kidneys, and spleen . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation by specific bacterial species. For instance, the bacterium Variovorax paradoxus can degrade this compound through a pathway that involves the oxidation of this compound to 4-hydroxybutane sulfinic acid . This metabolic pathway is analogous to the catabolism of dibenzothiophene sulfone by Rhodococcus species . Understanding these metabolic pathways is crucial for assessing the environmental impact of this compound and its potential for bioremediation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s high solubility in both water and hydrocarbons allows it to be distributed widely within biological systems . This widespread distribution can lead to its accumulation in specific tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, this compound can localize to the endoplasmic reticulum, where it can affect protein folding and processing . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The original method developed by the Shell Oil Company involves a two-step process :

    Cheletropic Reaction: Butadiene reacts with sulfur dioxide to form sulfolene.

    Hydrogenation: Sulfolene is then hydrogenated using Raney nickel as a catalyst to produce sulfolane.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation: Products may include sulfone derivatives.

    Reduction: Reduced forms of this compound, though less common.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfolane has a wide range of applications in scientific research :

    Chemistry: Used as a solvent in extractive distillation, polymer production, and various chemical reactions.

    Biology: Employed in the study of biological systems due to its solvent properties.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Utilized in the purification of hydrocarbons, production of polymers, and other industrial processes.

Comparison with Similar Compounds

  • Methylsulfonylmethane (MSM)
  • Tetrahydrothiophene
  • Sulfolene

Comparison:

This compound stands out due to its unique properties and wide range of applications, making it an invaluable compound in both scientific research and industrial processes.

Properties

IUPAC Name

thiolane 1,1-dioxide
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InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2
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InChI Key

HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Canonical SMILES

C1CCS(=O)(=O)C1
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Molecular Formula

C4H8O2S
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DSSTOX Substance ID

DTXSID3027037
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Molecular Weight

120.17 g/mol
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Physical Description

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
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Boiling Point

545 °F at 760 mmHg (USCG, 1999), 285 °C
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Flash Point

330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP)
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Solubility

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids
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Density

1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C
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Vapor Pressure

0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/
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Color/Form

White or creamy white, crystalline powder

CAS No.

126-33-0, 28452-93-9
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Melting Point

79 °F (USCG, 1999), 27.4-27.8 °C
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Synthesis routes and methods

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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